molecular formula C10H9ClF3NO2 B1421250 5-Chloro-2-(trifluoromethyl)-DL-phenylalanine CAS No. 1256482-62-8

5-Chloro-2-(trifluoromethyl)-DL-phenylalanine

Cat. No. B1421250
M. Wt: 267.63 g/mol
InChI Key: HIWSTWSGMRXBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Chloro-2-(trifluoromethyl)phenylacetonitrile” is a laboratory chemical . There are other similar compounds like “2-Chloro-5-(trifluoromethyl)benzoic acid” which is a carboxylic acid building block .


Synthesis Analysis

The synthesis of similar compounds like trifluoromethylpyridines has been reported . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .


Molecular Structure Analysis

The molecular structure of similar compounds like “5-Chloro-2-(trifluoromethyl)pyrimidine” and “5-Chloro-2-(trifluoromethyl)nicotinonitrile” have been analyzed .


Chemical Reactions Analysis

The chemical reactions of similar compounds like trifluoromethylpyridines have been studied . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound “5-Chloro-2-(trifluoromethyl)benzamide” have been analyzed .

Scientific Research Applications

1. Neurological Research and Brain Development Studies on animal models demonstrate that substances similar to 5-Chloro-2-(trifluoromethyl)-DL-phenylalanine can impact brain development and behavior. For instance, administering a combination of p-chloro-DL-phenylalanine with L-phenylalanine to rat pups resulted in delayed eye opening, decreased brain weight, and behavioral changes that persisted into adulthood, suggesting potential applications in studying neurological development and disorders (Andersen, Rowe, & Guroff, 1974). Further investigations have shown that early treatment with substances like DL-para-chlorophenylalanine can lead to reduced brain serotonin levels, affecting cognitive abilities and muscle strength in rats, which underscores the significance of serotonin in brain development and function (Kilbey & Harris, 2004).

2. Understanding and Modulating Serotonin Levels Research indicates that compounds structurally related to 5-Chloro-2-(trifluoromethyl)-DL-phenylalanine, such as p-chlorophenylalanine, can significantly deplete brain serotonin levels in animals. This effect has potential implications for understanding the role of serotonin in various physiological and behavioral processes, including mood regulation and aggression. The depletion of serotonin and its metabolites by these compounds provides a model for studying the biochemical pathways involved in serotonin synthesis and regulation, with potential applications in neuropsychiatric research (Koe & Weissman, 1966).

3. Pulmonary and Cardiovascular Research In the context of pulmonary arterial hypertension (PAH), substances structurally akin to 5-Chloro-2-(trifluoromethyl)-DL-phenylalanine, such as 4-chloro-DL-phenylalanine, have been studied for their potential therapeutic effects. In a rat model of PAH induced by monocrotaline, administration of 4-chloro-DL-phenylalanine resulted in the attenuation of pulmonary vascular remodeling and lung inflammation. This suggests that compounds related to 5-Chloro-2-(trifluoromethyl)-DL-phenylalanine might have therapeutic applications in treating PAH and related cardiovascular conditions (Bai et al., 2014).

Safety And Hazards

The safety and hazards of a similar compound “2-Chloro-5-(trifluoromethyl)pyridine” have been reported .

Future Directions

The future directions of similar compounds like trifluoromethylpyridines have been discussed . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c11-6-1-2-7(10(12,13)14)5(3-6)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWSTWSGMRXBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701258374
Record name Phenylalanine, 5-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(trifluoromethyl)-DL-phenylalanine

CAS RN

1256482-62-8
Record name Phenylalanine, 5-chloro-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256482-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanine, 5-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-(trifluoromethyl)-DL-phenylalanine
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5-Chloro-2-(trifluoromethyl)-DL-phenylalanine
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